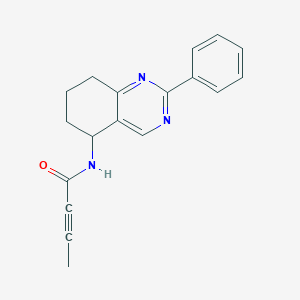
N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-2-butynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-2-butynamide, also known as PHB, is a chemical compound that has been widely studied for its potential applications in scientific research. PHB is a member of the quinazoline family of compounds and has been found to have a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-2-butynamide is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes and proteins involved in cell signaling pathways. This leads to a disruption in the normal functioning of cells, which can ultimately result in cell death.
Biochemical and Physiological Effects:
N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-2-butynamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cell signaling pathways, such as protein kinase C and phospholipase A2. It has also been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-2-butynamide in lab experiments is that it has been extensively studied and its effects are well-characterized. This makes it a useful tool for researchers who are interested in studying the mechanisms of action of various compounds. However, one limitation of using N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-2-butynamide is that it can be difficult to obtain in large quantities and may be expensive.
Orientations Futures
There are several future directions for research on N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-2-butynamide. One area of research that is of particular interest is in the development of new cancer therapies. N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-2-butynamide has shown promise as a potential anti-cancer agent, and further research is needed to determine its efficacy in clinical trials.
Another area of research that is of interest is in the development of new treatments for neurodegenerative diseases. N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-2-butynamide has been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease, and further research is needed to determine its potential as a therapeutic agent.
In addition, there is interest in studying the pharmacokinetics of N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-2-butynamide and its potential interactions with other drugs. This will be important for determining its safety and efficacy in clinical settings.
Méthodes De Synthèse
The synthesis of N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-2-butynamide involves the reaction of 2-phenyl-5,6,7,8-tetrahydroquinazoline with propargyl bromide. The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is purified using column chromatography to obtain pure N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-2-butynamide.
Applications De Recherche Scientifique
N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-2-butynamide has been studied for its potential applications in scientific research. One area of research that has shown promise is in the treatment of cancer. N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-2-butynamide has been found to inhibit the growth of cancer cells in vitro and in vivo. This is thought to be due to its ability to induce apoptosis, or programmed cell death, in cancer cells.
Another area of research that has shown promise is in the treatment of neurodegenerative diseases. N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-2-butynamide has been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. This is thought to be due to its ability to reduce oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
N-(2-phenyl-5,6,7,8-tetrahydroquinazolin-5-yl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-2-7-17(22)20-15-10-6-11-16-14(15)12-19-18(21-16)13-8-4-3-5-9-13/h3-5,8-9,12,15H,6,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWURBZLPGMWRIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCCC2=NC(=NC=C12)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-chlorophenyl)[1-(2-thienylsulfonyl)-3-piperidinyl]methanone](/img/structure/B5970625.png)
![diethyl 5-amino-7-(3-methoxyphenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B5970629.png)
![6-(5-phenyl-1H-pyrrol-2-yl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5970631.png)
![2-({4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol](/img/structure/B5970638.png)
![2-{[(3-chloro-4-fluorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5970640.png)
![2-methyl-6-{1-[(2-phenyl-1H-imidazol-4-yl)carbonyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B5970643.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5970652.png)
![3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1-methylpropyl]aniline](/img/structure/B5970656.png)
![3-(acetylamino)-N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5970669.png)
![2-(3-isobutylisoxazol-5-yl)-7,7-dimethyl-5,6,7,8-tetrahydroimidazo[4,5-c]azepin-4(1H)-one](/img/structure/B5970677.png)
![N-(3-chloro-2-methylphenyl)-2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5970679.png)
![N'-[(3-cyclohexylpropanoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5970690.png)
![8-[5-(4-carboxybutyl)-2-thienyl]octanoic acid](/img/structure/B5970701.png)